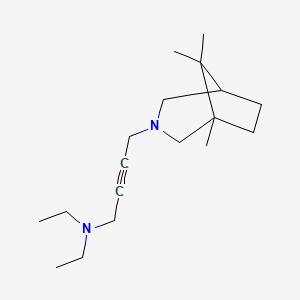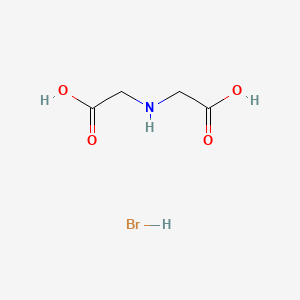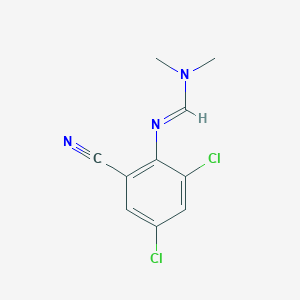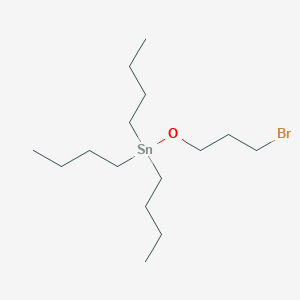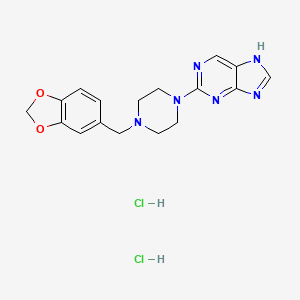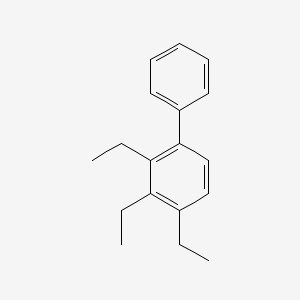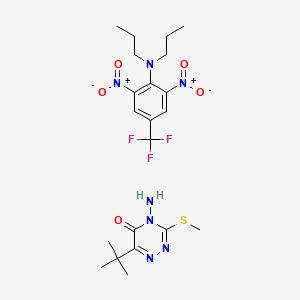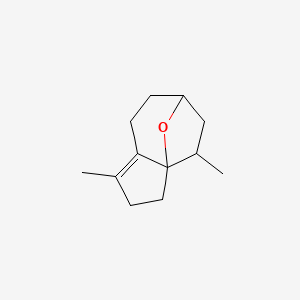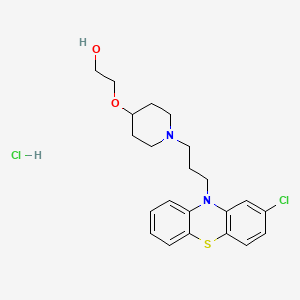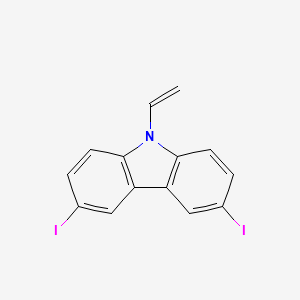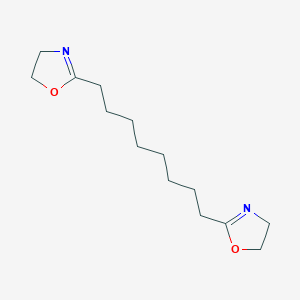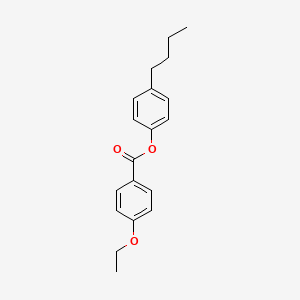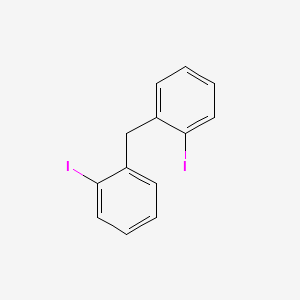
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate is a complex organic compound characterized by its unique molecular structure It contains a quinoline ring substituted with a nitro group at the 3-position and an ethyl ester group attached to a propanehydrazonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group, followed by the formation of the hydrazonate moiety through a series of condensation reactions. The final step involves esterification to attach the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: A basic structure similar to Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate but without the nitro and hydrazonate groups.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: A quinoline derivative used as an antimalarial agent.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the nitro and hydrazonate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
51093-98-2 |
|---|---|
Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate |
InChI |
InChI=1S/C14H16N4O3/c1-3-13(21-4-2)16-17-14-10-7-5-6-8-11(10)15-9-12(14)18(19)20/h5-9H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
UECDYYVUKXGTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



